molecular formula C16H13ClN2S B1230009 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol CAS No. 790681-60-6

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Cat. No.: B1230009
CAS No.: 790681-60-6
M. Wt: 300.8 g/mol
InChI Key: VWPLZCGHNRMBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the first position, a 4-chlorophenyl group at the fifth position, and a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with benzyl isothiocyanate in the presence of a base can yield the desired imidazole derivative. The reaction typically requires solvents such as dimethylformamide or tetrahydrofuran and may be catalyzed by bases like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding imidazole derivative without the thiol group.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-thiolated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The benzyl and chlorophenyl groups may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds like 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid lack the thiol group and may exhibit different chemical and biological properties. The imidazole ring also provides different electronic and steric effects compared to pyrazole derivatives, influencing the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLZCGHNRMBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 2
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 3
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 4
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 5
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Reactant of Route 6
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.